molecular formula C8H7BrF2OS B8381251 {5-Bromo-2-[(difluoromethyl)sulfanyl]phenyl}methanol

{5-Bromo-2-[(difluoromethyl)sulfanyl]phenyl}methanol

Cat. No.: B8381251
M. Wt: 269.11 g/mol
InChI Key: YOBMQMBUISPIKN-UHFFFAOYSA-N
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Description

{5-Bromo-2-[(difluoromethyl)sulfanyl]phenyl}methanol is a useful research compound. Its molecular formula is C8H7BrF2OS and its molecular weight is 269.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrF2OS

Molecular Weight

269.11 g/mol

IUPAC Name

[5-bromo-2-(difluoromethylsulfanyl)phenyl]methanol

InChI

InChI=1S/C8H7BrF2OS/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2

InChI Key

YOBMQMBUISPIKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CO)SC(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(5-Bromo-2-sulfanylphenyl)methanol (0.50 g, 2.8 mmol) was dissolved in acetonitrile (11.4 mL) followed by the addition of water (11.4 mL) and solid potassium hydroxide (2.56 g, 45.6 mmol). The mixture was plunged into a −78° C. bath and when the mixture began to freeze diethyl [bromo(difluoro)methyl]phosphonate (1.22 g, 4.56 mmol) was added all at once and the cold bath was removed. The mixture was allowed to warm to ambient temperature and was stirred for 20 minutes. The mixture was then partitioned between EtOAc and water. The organic layer was washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo. The residue was purified by MPLC on silica gel (using a gradient elution of 0-25% EtOAc/hexanes). Desired fractions were identified, combined, and concentrated in vacuo to afford the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
solvent
Reaction Step One
Name
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(5-Bromo-2-sulfanylphenyl)methanol (0.50 g, 2.8 mmol) was dissolved in MeCN (11.4 mL) followed by the addition of water (11.4 mL) and solid potassium hydroxide (2.56 g, 45.6 mmol). The mixture was plunged into a −78° C. bath and when the mixture began to freeze diethyl[bromo(difluoro)methyl]phosphonate (1.22 g, 4.56 mmol) was added all at once and the cold bath was removed. The mixture was allowed to warm to ambient temperature and was stirred for 20 minutes. The mixture was then partitioned between EtOAc and water. The organic layer was washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo. The residue was purified by MPLC on silica gel (using a gradient elution of 0-25% EtOAc/hexanes). Desired fractions were identified, combined, and concentrated in vacuo to afford the title compound. 1H NMR (500 MHz, CDCl3): δ 7.76 (s, 1H), 7.47 (m, 2H), 6.80 (t, J=56.5 Hz, 1H), 4.87 (s, 2H), 1.96 (br s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 mL
Type
solvent
Reaction Step One
Name
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three

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